molecular formula C22H19BrN2O3S B2552899 4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-88-2

4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2552899
CAS No.: 892360-88-2
M. Wt: 471.37
InChI Key: WLZYHMAIKMUBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Ring Contraction Synthesis : This compound is utilized in the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, demonstrating its potential in creating pharmacologically relevant derivatives with applications in biology, medicine, and industry (Fülöpová et al., 2015).

  • Catalysis in Synthesis : It's used as a catalyst in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, showcasing its efficacy in promoting condensation reactions under neutral media (Khazaei et al., 2016).

  • Inhibitor Synthesis : This compound is a part of the synthesis of novel PI3Kδ inhibitors. It plays a role in creating derivatives with high selectivity over other PI3K isoforms, important in the treatment of diseases like cancer (Gong et al., 2019).

Photodynamic Therapy Applications

  • Photosensitizers in Cancer Treatment : A derivative of this compound shows potential in photodynamic therapy for cancer treatment, with good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms (Pişkin et al., 2020).

Pharmacological Applications

  • Pharmacological Activity Study : It's been studied for its impact on rat uterus, aorta, and pancreatic β-cells, revealing a strong myorelaxant activity in some derivatives, important in understanding uterine smooth muscle selectivity (Khelili et al., 2012).

  • Anticancer Activity : Synthesized derivatives have been tested for anticancer activity against various cancer cell lines, highlighting its potential in cancer therapy (Kamal et al., 2011).

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-7-12-19(16(2)13-15)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZYHMAIKMUBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.